molecular formula C24H24N2O4S B1676656 Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate CAS No. 731006-86-3

Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate

Cat. No. B1676656
M. Wt: 436.5 g/mol
InChI Key: BCNKQXDDMIBITO-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, other names, and the structural formula of the compound. The compound’s role or use in industry or research would also be mentioned.



Synthesis Analysis

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Molecular Structure Analysis

This would involve discussing the molecular structure of the compound, including bond lengths and angles, the presence of any functional groups, and any notable structural features.



Chemical Reactions Analysis

This would involve discussing the chemical reactions that the compound can undergo, including any catalysts or conditions required for these reactions.



Physical And Chemical Properties Analysis

This would involve discussing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Chemical Shifts and Crystallography

Research involving compounds with structures similar to Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate has been used to study the correlations between carbon-13 nuclear magnetic resonance (NMR) and X-ray crystallography. For example, the 13C NMR chemical shifts of closely related pyrrole compounds have been compared with their X-ray crystallographic structures (Paine et al., 1985).

Molecular Structures and Interactions

Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate is structurally similar to compounds studied for their sulfur(IV)-oxygen interaction in sulfides and sulphilimines. Investigations have been conducted using X-ray diffraction to understand these molecular structures and interactions (Kucsman et al., 1984).

Synthesis and Transformations

The compound is related to various molecules used in the synthesis and transformation studies in organic chemistry. For instance, research on the preparation of specific derivatives of penicillins involves similar molecular structures and chemical processes (Stoodley & Watson, 1975).

Catalysis and Pharmaceutical Applications

The chemical structure of Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate is relevant to studies in catalysis and pharmaceutical applications. For example, research on the iron-catalyzed benzylation of 1,3-dicarbonyl compounds, including related structures, showcases applications in synthesizing pharmaceutically significant compounds (Kischel et al., 2007).

Antimicrobial and Biological Studies

Compounds structurally similar to Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate have been synthesized and characterized for their antimicrobial and biological activities. These studies involve understanding the interaction with microbial species and assessing potential applications in medical and biological fields (Karanth et al., 2019).

Safety And Hazards

This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. Safety precautions for handling and disposing of the compound would also be discussed.


Future Directions

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Please consult with a qualified professional or refer to specific resources for detailed information.


properties

IUPAC Name

methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-15-13-22(16(2)26(15)20-9-5-18(6-10-20)24(29)30-4)23(28)14-31-21-11-7-19(8-12-21)25-17(3)27/h5-13H,14H2,1-4H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNKQXDDMIBITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Rabeh, B Hajjar, JO Maraka… - Biomedicine & …, 2023 - Elsevier
Glutamate, an excitatory neurotransmitter, is essential for neuronal function, and it acts on ionotropic or metabotropic glutamate receptors (mGluRs). A disturbance in glutamatergic …
Number of citations: 3 www.sciencedirect.com
X Lei, CS Hofmann, AL Rodriguez… - Molecular …, 2023 - ASPET
Metabotropic glutamate receptor 7 (mGlu 7 ) is a G protein coupled receptor that has demonstrated promise as a therapeutic target across a number of neurologic and psychiatric …
Number of citations: 4 molpharm.aspetjournals.org

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